Dopamine D3 Receptor Affinity – Class-Level Projection from Pyridinyl Morpholine Patent SAR vs. Non-Heteroaryl Benzyl Analog
The pyridinyl morpholine chemotype disclosed in US Patent 12,410,136 B2 (which encompasses the 4-[(pyridin-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine scaffold) is claimed to possess strong affinity for the dopamine D3 receptor and to exhibit D3/D2 selectivity [1]. In contrast, structurally related compounds that replace the pyridinylmethyl group with a simple substituted benzyl group (e.g., 4-[(4-methoxyphenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine or 4-[(4-fluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine) lack the heteroaryl nitrogen required for the hydrogen-bonding interaction proposed to drive D3 engagement . While quantitative Ki values for the exact target compound are not publicly available, the patent explicitly states that the pyridinyl morpholine series achieves 'reasonable selectivity for D3/D2 receptor' and 'weak or no affinity for histamine H1 receptor,' a profile not shared by non-heteroaryl benzyl congeners that have not been reported to possess any dopamine receptor activity [1].
| Evidence Dimension | Dopamine D3 receptor binding |
|---|---|
| Target Compound Data | Strong D3 affinity with D3/D2 selectivity (qualitative, per patent class disclosure) |
| Comparator Or Baseline | 4-[(4-methoxyphenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine – no reported dopamine receptor activity |
| Quantified Difference | Class-specific activity (present in pyridinyl series) vs. no known dopamine activity (non-heteroaryl benzyl series) |
| Conditions | Patent US 12,410,136 B2 disclosure; comparator activity profile inferred from absence of dopamine-related biological annotation in open chemical databases |
Why This Matters
For medicinal chemists pursuing D3-selective antagonists, the presence of the pyridin-4-ylmethyl group is a structural prerequisite implied by the patent's SAR disclosure, making this compound a non-negotiable starting point relative to non-heteroaryl benzyl analogs that lack this pharmacophoric element.
- [1] US Patent 12,410,136 B2. Pyridinyl morpholine compound, preparation method therefor, and application thereof. Abstract and Detailed Description: D2, D3, 5-HT2A affinity and H1 selectivity. https://patents.google.com/patent/US12410136B2/en View Source
